molecular formula C8H9FN2O2 B3018292 1-(2-fluorophenyl)-3-hydroxy-3-methylurea CAS No. 56935-02-5

1-(2-fluorophenyl)-3-hydroxy-3-methylurea

Cat. No.: B3018292
CAS No.: 56935-02-5
M. Wt: 184.17
InChI Key: BOGVNNNWCAUUQP-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-hydroxy-3-methylurea is an organic compound characterized by the presence of a fluorophenyl group attached to a hydroxy-methylurea moiety

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the structure-activity relationship studies of similar compounds, it can be inferred that the compound might interact with its targets through a series of biochemical reactions . The presence of a fluorophenyl group in the compound might play a significant role in its interaction with the targets .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways . These pathways are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s worth noting that similar compounds, such as the curcumin analog ef-24, have been found to exhibit rapid absorption, with a terminal elimination half-life of around 736 minutes and a plasma clearance value of 0482 L/min/kg . The bioavailability of EF-24 was found to be 60% and 35% after oral and intraperitoneal administration, respectively .

Result of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the action of similar compounds, such as indole derivatives, can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-3-hydroxy-3-methylurea typically involves the reaction of 2-fluoroaniline with isocyanates under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts such as palladium or platinum can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-hydroxy-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of 1-(2-fluorophenyl)-3-methylurea.

    Reduction: Formation of 1-(2-fluorophenyl)-3-hydroxy-3-methylamine.

    Substitution: Formation of 1-(2-methoxyphenyl)-3-hydroxy-3-methylurea.

Scientific Research Applications

1-(2-Fluorophenyl)-3-hydroxy-3-methylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)-3-hydroxy-3-methylamine
  • 1-(2-Methoxyphenyl)-3-hydroxy-3-methylurea
  • 2-Fluorodeschloroketamine

Comparison: 1-(2-Fluorophenyl)-3-hydroxy-3-methylurea is unique due to the presence of both a fluorophenyl group and a hydroxy-methylurea moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the fluorine atom enhances the compound’s lipophilicity, making it more effective in crossing biological membranes and reaching its molecular targets.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-hydroxy-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-11(13)8(12)10-7-5-3-2-4-6(7)9/h2-5,13H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGVNNNWCAUUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1=CC=CC=C1F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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